amine CAS No. 1251238-49-9](/img/structure/B2650837.png)
[2-(1H-imidazol-1-yl)ethyl](thiophen-3-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1H-imidazol-1-yl)ethylamine” is a chemical compound with the IUPAC name 2-(1H-imidazol-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine hydrochloride . It has a molecular weight of 243.76 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3S.ClH/c1-6-14-8-10(1)7-11-2-4-13-5-3-12-9-13;/h1,3,5-6,8-9,11H,2,4,7H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 243.76 . The compound is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound 2-(1H-imidazol-1-yl)ethylamine, along with its derivatives, shows significant promise in the field of medicinal chemistry due to its potential biological activities. One study focused on the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. Although these compounds did not display significant antisecretory activity, they demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models, suggesting potential therapeutic applications in gastroprotective treatments (Starrett et al., 1989).
Anticancer Activity
Another noteworthy application is in the development of novel anticancer agents. A specific study synthesized 2-amino-1-thiazolyl imidazoles, demonstrating cytotoxicity against human cancer cells. These compounds, including 1-(4-Phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine, inhibited tubulin polymerization, interacted with the colchicine-binding sites of tubulins, and caused cell cycle arrest at the G2/M phase in human gastric cancer cells. This suggests the potential of such compounds as novel microtubule-destabilizing agents with oral activity against cancer (Li et al., 2012).
Corrosion Inhibition
Further, the compound and its derivatives have been evaluated for their potential as corrosion inhibitors. An experimental study assessed the efficiency of imidazoline and its derivatives in preventing carbon steel corrosion in acid media. The results suggested that imidazoline shows good corrosion inhibition at various concentrations, highlighting the importance of the nitrogen atoms and plane geometry of the heterocyclic ring for effective coordination with the metal surface (Cruz et al., 2004).
Synthetic Chemistry
In synthetic chemistry, the stability and reactivity of pyridine- and phosphine-functionalized N-heterocyclic carbenes have been studied. These compounds, which can be synthesized from 2-(1H-imidazol-1-yl)ethylamine derivatives, adopt conformations conducive to various chemical transformations, contributing to advancements in the field of organometallic chemistry and catalysis (Danopoulos et al., 2002).
The versatility of 2-(1H-imidazol-1-yl)ethylamine in facilitating diverse biological and chemical research applications underscores its potential in contributing to novel therapeutic agents and synthetic methodologies. Its role in synthesizing compounds with significant anticancer, antiulcer, and corrosion inhibition activities, alongside its utility in synthetic chemistry, highlights the broad applicability of this chemical scaffold in advancing scientific research.
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
2-imidazol-1-yl-N-(thiophen-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-6-14-8-10(1)7-11-2-4-13-5-3-12-9-13/h1,3,5-6,8-9,11H,2,4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWNGAYDHMHWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Imidazol-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[2-(4-fluorophenoxy)ethyl]-2-methylbenzamide](/img/structure/B2650755.png)
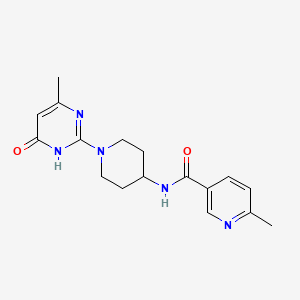
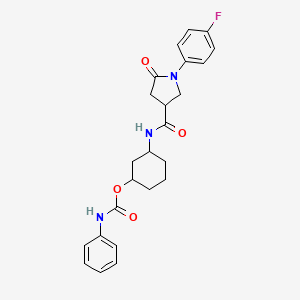
![N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2650762.png)
![3-methyl-N-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzenesulfonamide](/img/structure/B2650764.png)
![2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2650766.png)
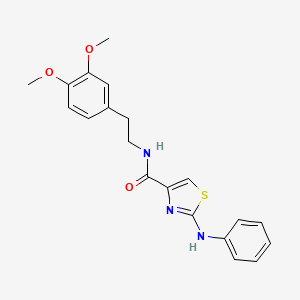
![6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B2650768.png)
![N-[4-(Aminomethyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2650770.png)
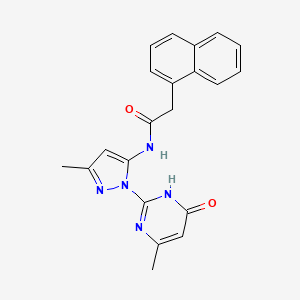
![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(3-hydroxyphenyl)benzamide](/img/structure/B2650772.png)
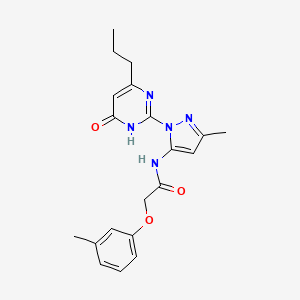
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2650774.png)
![1-[3-(2-Fluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B2650775.png)